2-(But-2-yn-1-yl)benzaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
267668-91-7 |
|---|---|
Molecular Formula |
C11H10O |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
2-but-2-ynylbenzaldehyde |
InChI |
InChI=1S/C11H10O/c1-2-3-6-10-7-4-5-8-11(10)9-12/h4-5,7-9H,6H2,1H3 |
InChI Key |
QEVIDXVHFMUCNV-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCC1=CC=CC=C1C=O |
Origin of Product |
United States |
Significance of Alkynyl Benzaldehydes As Advanced Synthons
Alkynyl benzaldehydes, and specifically 2-(But-2-yn-1-yl)benzaldehyde, represent a powerful class of bifunctional synthons. Their utility stems from the presence of two highly reactive and synthetically versatile functional groups within the same molecule: an aldehyde and an internal alkyne. This dual functionality allows for a wide array of chemical transformations, making them ideal starting materials for the construction of complex heterocyclic and polycyclic frameworks.
The aldehyde group is a classic electrophilic center, readily participating in nucleophilic additions, condensations, and various coupling reactions. The butynyl group, on the other hand, provides a site for a rich variety of transformations unique to alkynes, including cycloadditions, transition-metal-catalyzed cross-coupling reactions, and intramolecular cyclizations. The strategic placement of the butynyl group at the ortho position to the aldehyde on the benzene (B151609) ring is crucial, as it facilitates intramolecular reactions, leading to the efficient formation of fused ring systems. This proximity allows the two functional groups to act in concert, enabling elegant tandem or cascade reactions where multiple bonds are formed in a single operation. Such processes are highly sought after in modern synthesis for their efficiency and atom economy. beilstein-journals.orgnih.gov
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₀O | Current time information in Bangalore, IN. |
| Molecular Weight | 158.20 g/mol | Current time information in Bangalore, IN. |
| IUPAC Name | This compound | Current time information in Bangalore, IN. |
| CAS Number | 267668-91-7 | Current time information in Bangalore, IN. |
| XLogP3 | 2.8 | Current time information in Bangalore, IN. |
| Hydrogen Bond Donor Count | 0 | Current time information in Bangalore, IN. |
| Hydrogen Bond Acceptor Count | 1 | Current time information in Bangalore, IN. |
| Rotatable Bond Count | 2 | Current time information in Bangalore, IN. |
Strategic Importance in the Construction of Complex Molecular Architectures
Established Synthetic Routes to Substituted Alkynyl Benzaldehydes
Alkylation Strategies from Hydroxybenzaldehydes with Propargyl/Butynyl Halides
A common and straightforward method for synthesizing alkynyl-substituted benzaldehydes involves the alkylation of hydroxybenzaldehydes with propargyl or butynyl halides. tubitak.gov.triucr.org This nucleophilic substitution reaction typically proceeds by deprotonating the hydroxyl group of a hydroxybenzaldehyde with a suitable base to form a more nucleophilic phenoxide ion. This is followed by the reaction with an appropriate propargyl or butynyl halide.
For instance, the synthesis of 2-(prop-2-yn-1-yloxy)benzaldehyde derivatives has been achieved by reacting various substituted 2-hydroxybenzaldehydes with propargyl bromide in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF). tubitak.gov.triucr.orgrsc.org The reaction involves stirring the mixture at room temperature. iucr.org This approach is versatile and tolerates a range of substituents on the benzaldehyde (B42025) ring, including nitro, halo, and methoxy (B1213986) groups. tubitak.gov.tr
A similar strategy can be employed for the synthesis of this compound, where a 2-hydroxybenzaldehyde is treated with a but-2-yn-1-yl halide. The efficiency of this SN2 reaction is highest with primary alkyl halides. ucalgary.calibretexts.orglumenlearning.com
Table 1: Examples of Alkylation Reactions for the Synthesis of Alkynyl Benzaldehydes
| Starting Material (Hydroxybenzaldehyde) | Alkylating Agent | Base | Solvent | Product | Reference |
| 2-Hydroxybenzaldehyde | Propargyl bromide | K₂CO₃ | DMF | 2-(Prop-2-yn-1-yloxy)benzaldehyde | rsc.org |
| 4-Hydroxy-3-methoxybenzaldehyde | Propargyl bromide | K₂CO₃ | DMF | 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde | iucr.org |
| Substituted 2-hydroxybenzaldehydes | Propargyl bromide | Not specified | Not specified | Substituted 2-(prop-2-yn-1-yloxy)benzaldehydes | tubitak.gov.tr |
Transition Metal-Catalyzed Coupling Reactions for Alkynyl Group Incorporation
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been extensively used to synthesize alkynyl-substituted aromatic compounds. rsc.org The Sonogashira coupling reaction is a particularly prominent method for the synthesis of internal alkynes. researchgate.netorganic-chemistry.org This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org
For the synthesis of 2-(alkynyl)benzaldehydes, a common precursor is a halogenated benzaldehyde, such as 2-bromobenzaldehyde (B122850). rsc.org For example, 2-(phenylethynyl)benzaldehyde (B1589314) can be synthesized by the Sonogashira coupling of 2-bromobenzaldehyde with phenylacetylene (B144264) using a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a copper(I) iodide (CuI) co-catalyst in triethylamine. rsc.org
Recent advancements have focused on developing more efficient and milder conditions for these coupling reactions. organic-chemistry.org These include the use of different palladium catalysts, ligands, and even copper-free conditions. organic-chemistry.org Furthermore, other transition metals like gold, silver, and copper have been shown to catalyze various transformations of ortho-alkynylaryl aldehydes, leading to a diverse range of cyclic products. nih.govscispace.com Nickel-catalyzed Larock annulations of substituted 2-formylphenyl trifluoromethanesulfonate (B1224126) with alkynes also provide an effective route to indenones, which are related structures. bohrium.com
Table 2: Examples of Transition Metal-Catalyzed Synthesis of Alkynyl Benzaldehydes
| Aryl Halide | Alkyne | Catalyst System | Product | Reference |
| 2-Bromobenzaldehyde | Phenylacetylene | Pd(PPh₃)₄ / CuI | 2-(Phenylethynyl)benzaldehyde | rsc.org |
| 2-Brominated chromones | Various terminal alkynes | Pd(PPh₃)₄ / CuI | Alkynylated chromones | researchgate.net |
| Aryl iodides and bromides | Terminal alkynes | CuI / L1 ligand | Diarylalkynes | researchgate.net |
Advanced and Sustainable Synthetic Protocols
Microwave-Assisted Synthetic Approaches
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. ajchem-a.comresearchgate.net This technology is considered a green chemistry approach as it can reduce energy consumption and the use of hazardous solvents. researchgate.netsemanticscholar.org
The application of microwave irradiation has been successfully demonstrated in various syntheses involving benzaldehyde derivatives. semanticscholar.orgugm.ac.id For example, the Wittig reaction, used to synthesize styrene (B11656) derivatives from aromatic aldehydes, can be performed under neat (solvent-free) conditions using microwave heating, significantly reducing reaction times from hours to minutes. acs.org Similarly, the synthesis of dibenzylidenecyclohexanone derivatives via a crossed aldol (B89426) condensation of benzaldehydes and cyclohexanone (B45756) is efficiently achieved under microwave irradiation. semanticscholar.orgugm.ac.idresearchgate.net
While specific examples for the microwave-assisted synthesis of this compound are not extensively documented in the provided results, the successful application of MAOS in related syntheses, such as the preparation of secondary propargylamines through a three-component reaction of an aldehyde, a primary amine, and an alkyne, suggests its potential applicability. scispace.com The use of microwave irradiation in conjunction with copper catalysis has been shown to be highly efficient for such transformations. scispace.com The principles of MAOS can be applied to the alkylation and coupling reactions described previously to potentially improve their efficiency and environmental footprint. rsc.org
Application of Green Chemistry Principles in Synthetic Design
The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. rjpn.org This involves strategies such as waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency. rjpn.orgpnas.org
In the context of synthesizing alkynyl benzaldehydes, several green chemistry approaches can be considered. The use of water as a solvent is a key aspect of green synthesis. bohrium.com For example, a highly efficient method for synthesizing imidazo[1,2-a]pyridine (B132010) derivatives from 2-aminopyridines, aldehydes, and alkynes has been developed using a copper(II)-ascorbate catalyst in an aqueous micellar medium. acs.org This method is advantageous due to its mild conditions, inexpensive catalyst, and the reusability of the aqueous phase. acs.org
Another green strategy is the development of catalyst-free reactions. A notable example is the synthesis of isoquinoline-fused benzimidazoles from 2-alkynylbenzaldehydes and ortho-phenylenediamines in ethanol (B145695) at room temperature, which proceeds without a catalyst and is highly atom-economical. rsc.org
Furthermore, the use of renewable resources and biodegradable catalysts aligns with green chemistry principles. rjpn.org The synthesis of benzaldehyde from cinnamon oil, a natural source, is an example of utilizing renewable feedstocks. researchgate.net The development of one-pot reactions, where multiple synthetic steps are combined without isolating intermediates, also contributes to a greener process by reducing solvent waste and energy consumption. rsc.org These principles can be integrated into the synthetic design for this compound to create more sustainable and environmentally friendly manufacturing processes. rsc.org
Chemical Transformations and Reaction Pathways of 2 but 2 Yn 1 Yl Benzaldehyde Derivatives
Cascade and Annulation Reactions Leading to Complex Heterocyclic Systems
The strategic placement of the aldehyde and alkyne functionalities in 2-(but-2-yn-1-yl)benzaldehyde derivatives makes them ideal precursors for the synthesis of a variety of complex heterocyclic systems through cascade and annulation reactions.
Derivatives of this compound can be utilized to construct indole and dihydropyranoindole frameworks, which are common motifs in biologically active compounds. One synthetic strategy involves the Hemetsberger indole synthesis. In this approach, an alkynyl-benzaldehyde derivative is reacted with methyl azidoacetate. This is followed by a thermal cyclization to generate the dihydropyranoindole scaffold nih.gov. This methodology allows for the efficient construction of these complex polycyclic systems.
Furthermore, while not directly starting from this compound, related 2-aminobenzaldehydes can be converted into substituted indoles. The addition of ethyl diazoacetate to 2-aminobenzaldehydes, catalyzed by a Lewis acid, cleanly affords 3-ethoxycarbonylindoles organic-chemistry.org. This highlights the utility of ortho-substituted benzaldehydes in the synthesis of indole derivatives.
Rhodium-catalyzed enantioselective hydrofunctionalization reactions of derivatives of this compound provide a pathway to important heterocyclic structures like 1,4-benzodiazepines and 1,4-benzoxazepines. For instance, N-(but-2-yn-1-yl)-N-(2-(hydroxymethyl)phenyl)-4-methylbenzenesulfonamide, which can be derived from a this compound precursor, undergoes intramolecular hydroamination to yield benzodiazepine derivatives nih.govacs.orgacs.org. Similarly, 2-(but-2-yn-1-yloxy)benzaldehyde can be converted to N-(2-(but-2-yn-1-yloxy)benzyl)-4-methoxyaniline, a precursor for the synthesis of benzoxazepine derivatives through a similar rhodium-catalyzed cyclization nih.govacs.orgacs.org. These reactions are notable for their ability to create chiral centers with high enantioselectivity.
Table 2: Synthesis of Benzodiazepines and Benzoxazepines
| Starting Material Precursor | Heterocyclic Product | Key Reaction |
| N-(but-2-yn-1-yl)-N-(2-(hydroxymethyl)phenyl)sulfonamide | 1,4-Benzodiazepine | Rh-catalyzed intramolecular hydroamination |
| N-(2-(but-2-yn-1-yloxy)benzyl)aniline | 1,4-Benzoxazepine | Rh-catalyzed intramolecular hydroamination |
A highly regioselective and divergent approach for the synthesis of indeno[2,1-c]pyran-3-ones and 1-oxazolonylisobenzofurans utilizes o-(2-acyl-1-ethynyl)benzaldehydes, which are derivatives of this compound, in the Erlenmeyer–Plöchl azlactone (EPA) reaction nih.govacs.org. The outcome of the reaction is dependent on the nature of the amino acid reactant.
When o-(2-acyl-1-ethynyl)benzaldehydes react with N-acylglycines, a cascade cyclization occurs, leading to the formation of indeno[2,1-c]pyran-3-ones. This process involves the sequential formation of two C-C bonds and two C-O bonds nih.govacs.org. The reaction is thought to proceed through the formation of an oxazolone (B7731731), which then undergoes a 1,2-addition to the aldehyde. This is followed by a series of cyclizations induced by an acetate (B1210297) anion to construct the final product nih.govacs.org.
In contrast, when the same o-(2-acyl-1-ethynyl)benzaldehydes are reacted with free amino acids, the reaction pathway diverges to yield 1-oxazolonylisobenzofurans. This transformation involves the formation of a C-C bond between the initially formed oxazolone and the aldehyde, followed by a selective 5-exo-dig cyclization to form a C-O bond, resulting in the isobenzofuran ring system nih.govacs.org. This divergent synthesis provides a powerful tool for generating molecular diversity from a common starting material.
Table 3: Products of Erlenmeyer–Plöchl Azlactone Reactions
| Amino Acid Type | Product Scaffold | Key Reaction Steps |
| N-Acylglycines | Indeno[2,1-c]pyran-3-one | Oxazolone formation, 1,2-addition, cascade cyclization |
| Free Amino Acids | 1-Oxazolonylisobenzofuran | Oxazolone formation, 1,2-addition, 5-exo-dig cyclization |
Condensation Reactions for Hydrazone and Schiff Base Derivatization
The aldehyde functional group in this compound serves as a versatile reactive site for condensation reactions, readily forming hydrazones and Schiff bases. These reactions involve the nucleophilic addition of a primary amine-containing compound, such as a hydrazine or another primary amine, to the carbonyl carbon, followed by the elimination of a water molecule to form a new carbon-nitrogen double bond (C=N), also known as an imine or azomethine group.
Hydrazones are synthesized through the reaction of this compound with hydrazides. dergipark.org.tr This class of compounds, characterized by the -C=N-NH- linkage, is formed by the condensation of hydrazides with aldehydes or ketones. dergipark.org.tr The resulting hydrazone derivatives can exhibit keto-enol tautomerism and cis-trans isomerism depending on the reaction conditions and substituents. dergipark.org.tr These derivatives are valuable in various chemical applications, including as analytical reagents for the determination of metal ions and organic compounds. dergipark.org.tr
Similarly, Schiff bases are formed by the condensation of this compound with primary amines. The resulting compounds, containing an imine or azomethine group (-C=N-), are of significant interest in coordination chemistry and catalysis. researchgate.net The synthesis of both hydrazones and Schiff bases can be achieved through various methods, including solution-based synthesis, mechanosynthesis, and solid-state melt reactions. nih.gov For instance, hydrazone-Schiff bases can be prepared through a 2:1 solution-based direct reaction of an aldehyde with a hydrazide. nih.gov
The table below summarizes the types of condensation reactions and the resulting derivatives from this compound.
Transition Metal-Catalyzed Transformations
The alkyne moiety within this compound and its derivatives is a key functional group that participates in a wide array of transition metal-catalyzed transformations. These reactions, facilitated by metals such as gold, rhodium, palladium, and copper, enable the construction of complex molecular architectures through various cyclization, isomerization, and coupling pathways.
Gold-Catalyzed Cyclo-Isomerization Reactions
Gold catalysts, particularly gold(I) complexes, have emerged as powerful tools for the cyclo-isomerization of alkynes. beilstein-journals.orgrsc.orgnih.gov In the context of this compound derivatives, gold catalysis can initiate intramolecular reactions involving the alkyne and other functional groups within the molecule. For instance, gold(I)-catalyzed cycloisomerization of 2-alkynyl-1,5-diols can lead to the formation of dioxabicyclo[4.2.1]ketal structures. beilstein-journals.org The reaction mechanism often involves the activation of the alkyne by the gold catalyst, making it susceptible to nucleophilic attack.
Gold-catalyzed reactions can proceed through either carbene or non-carbene pathways, depending on the substrate and reaction conditions. rsc.org In some cases, the reaction can be switched between these pathways by modifying the electronic properties of the substituents. rsc.org Gold-catalyzed cycloisomerization reactions have been utilized to synthesize a variety of heterocyclic compounds, including furans, pyrans, and cyclopentadienes. beilstein-journals.orgnih.gov The regioselectivity of these reactions, such as 5-exo-dig versus 6-endo-dig cyclizations, can often be controlled by the substitution pattern on the substrate. beilstein-journals.org
Rhodium-Catalyzed Hydrofunctionalizations of Alkynes
Rhodium catalysts are effective in promoting the hydrofunctionalization of alkynes, where a hydrogen atom and another functional group are added across the carbon-carbon triple bond. A notable application is in the atroposelective hydroamination of sterically hindered alkynes. nih.gov Chiral rhodium(III) cyclopentadienyl complexes have been shown to be efficient catalysts for this transformation, enabling the synthesis of products with high enantioselectivity. nih.gov The enantioselectivity of these reactions can often be influenced by the choice of achiral additives, such as carboxylic acids and their silver salts, which can even lead to enantiodivergent synthesis where both enantiomers of the product can be obtained from the same catalyst. nih.gov Mechanistic studies suggest that the enantiodivergence can arise from a switch in the enantiodetermining step of the catalytic cycle. nih.gov
Palladium-Catalyzed Cyclizations and Cross-Coupling Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, with wide applications in cyclization and cross-coupling reactions. nih.govsigmaaldrich.comsemanticscholar.orgrsc.orgrsc.org For derivatives of this compound, palladium catalysts can facilitate intramolecular Heck reactions, where an alkenylpalladium intermediate is formed, which can then participate in cross-coupling reactions with various organoboronic acids to yield cyclization-coupling products. semanticscholar.org
Palladium-catalyzed cross-coupling reactions encompass a range of transformations, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig aminations, and Heck reactions. sigmaaldrich.com These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. The choice of the palladium catalyst and ligands is crucial for the success and selectivity of these transformations. sigmaaldrich.com For instance, specific palladium complexes are optimal for different types of cross-coupling reactions, such as Pd(Amphos)₂Cl₂ for Negishi-like couplings. sigmaaldrich.com
Copper-Catalyzed Click Chemistry for 1,2,3-Triazole Formation
The terminal alkyne functionality that can be derived from this compound is a prime substrate for the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry". beilstein-journals.orgilacadofsci.combeilstein-journals.orgnih.gov This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. ilacadofsci.combeilstein-journals.org The Cu(I) catalyst, often generated in situ from copper(II) salts with a reducing agent like sodium ascorbate, significantly accelerates the reaction rate and ensures high yields. ilacadofsci.combeilstein-journals.org
The CuAAC reaction is known for its high atom economy, mild reaction conditions, and simple product isolation, often without the need for extensive purification. ilacadofsci.com It has been widely applied in various fields, including medicinal chemistry and materials science, for the synthesis of diverse and complex molecules. beilstein-journals.orgilacadofsci.com The choice of copper catalyst and reaction conditions can influence the outcome, with different copper sources and additives being employed to optimize the reaction. beilstein-journals.orgbeilstein-journals.org
The table below provides a summary of the transition metal-catalyzed transformations involving the alkyne functionality.
Carbonyl Alkyne Metathesis (CAM) Reactions
Carbonyl-alkyne metathesis (CAM) is an atom-economical reaction that enables the formation of new carbon-carbon double bonds and a carbonyl group in a single transformation. researchgate.netacs.orgresearchgate.netmdpi.com This reaction can be catalyzed by various Lewis acids, including iron-based catalysts, which are often favored due to their low cost and environmental friendliness. mdpi.com
In the context of this compound, the intramolecular CAM reaction between the aldehyde and the alkyne can lead to the formation of cyclic α,β-unsaturated carbonyl compounds. acs.org The reaction mechanism typically involves the activation of the carbonyl oxygen by the Lewis acid, followed by a [2+2] cycloaddition between the alkyne and the aldehyde to form an oxetene intermediate, which then undergoes a retro-[2+2] cycloaddition to yield the final product. acs.org The efficiency and selectivity of CAM reactions can be influenced by the choice of catalyst and reaction conditions. For instance, TMSOTf has been shown to be an efficient catalyst for both intramolecular and intermolecular CAM reactions. researchgate.net
Table of Compounds
Stereoselective Synthesis Strategies Utilizing this compound Derivatives
The quest for enantiomerically pure compounds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Derivatives of this compound represent a class of molecules with significant potential for the construction of complex chiral architectures. The presence of both an aldehyde and an internal alkyne functionality provides multiple sites for stereoselective transformations. This section explores the key strategies employed to control the stereochemical outcome of reactions involving these derivatives, focusing on the application of chiral auxiliaries and enantioselective catalysis.
Application of Chiral Auxiliaries in Asymmetric Induction
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter(s) have been established, the auxiliary is removed, having served its purpose of inducing asymmetry. This strategy has been widely applied in asymmetric synthesis and is a viable approach for controlling the stereochemistry of reactions involving this compound derivatives.
One of the most common applications of chiral auxiliaries involves the stereoselective functionalization of the aldehyde group. For instance, the aldehyde can be converted into a chiral imine or enamine, which then undergoes diastereoselective addition reactions. A prominent class of chiral auxiliaries for such transformations are those derived from amino acids, such as the well-established Evans oxazolidinones.
In a typical sequence, the this compound would first be reacted with a chiral amine, for example, a derivative of (S)-valine, to form a chiral imine. This imine can then react with a nucleophile, such as an organometallic reagent or an enolate. The stereochemical outcome of this addition is dictated by the steric and electronic properties of the chiral auxiliary, which directs the nucleophile to attack one face of the imine preferentially. Subsequent hydrolysis of the resulting adduct removes the chiral auxiliary and reveals the chiral amine product.
Another strategy involves the attachment of a chiral auxiliary to a position that influences the stereochemical course of a reaction involving the alkyne moiety. For example, if the benzaldehyde (B42025) is first reduced to the corresponding alcohol, a chiral auxiliary can be appended via an ester or ether linkage. This chiral group can then direct the stereoselectivity of subsequent intramolecular cyclization reactions or intermolecular additions to the alkyne.
The effectiveness of a chiral auxiliary is typically measured by the diastereomeric excess (d.e.) of the product mixture. High diastereoselectivity indicates that the auxiliary has successfully controlled the stereochemical pathway of the reaction. The choice of chiral auxiliary, solvent, temperature, and reactants all play a crucial role in maximizing the diastereoselectivity.
Table 1: Diastereoselective Reactions of this compound Derivatives Using Chiral Auxiliaries This table presents hypothetical data based on typical results obtained with similar substrates as described in the literature.
| Entry | Substrate | Chiral Auxiliary | Reaction Type | Product | Diastereomeric Excess (d.e.) |
| 1 | This compound | (S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol | Nucleophilic addition of MeLi to imine | Chiral secondary amine | 95% |
| 2 | This compound | (R,R)-1,2-Diphenylethylenediamine | Asymmetric Strecker reaction | Chiral α-amino nitrile | 92% |
| 3 | 2-(But-2-yn-1-yl)benzoic acid | (S)-4-Benzyloxazolidin-2-one | Diastereoselective alkylation of enolate | Chiral α-substituted carboxylic acid derivative | 98% |
| 4 | 2-(But-2-yn-1-yl)benzyl alcohol | (-)-8-Phenylmenthol | Intramolecular Pauson-Khand reaction | Chiral bicyclic enone | 88% |
Enantioselective Catalytic Methods in Transformations
Enantioselective catalysis offers a more atom-economical and efficient alternative to the use of stoichiometric chiral auxiliaries. In this approach, a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. The catalyst creates a chiral environment that forces the reaction to proceed through a lower energy pathway for the formation of one enantiomer over the other.
For derivatives of this compound, enantioselective catalysis can be applied to various transformations, including reductions, additions, and cyclization reactions. The ortho-alkynylbenzaldehyde moiety is a particularly interesting substrate for catalytic asymmetric synthesis due to its potential to undergo cyclization reactions to form chiral heterocycles.
A notable example is the coinage metal-catalyzed asymmetric cyclization of ortho-alkynylbenzaldehydes. Chiral ligands, often based on phosphines or N-heterocyclic carbenes (NHCs), can be used in conjunction with gold, silver, or copper catalysts to induce enantioselectivity in intramolecular reactions. For instance, the reaction of a this compound derivative with a nucleophile in the presence of a chiral gold catalyst can lead to the formation of a chiral isochromene derivative with high enantiomeric excess (e.e.). The chiral ligand coordinates to the metal center, creating a chiral pocket that directs the approach of the nucleophile and the subsequent cyclization.
Organocatalysis is another powerful tool for the enantioselective transformation of this compound derivatives. Chiral amines, such as those derived from proline, can catalyze a variety of reactions at the aldehyde functionality, including aldol (B89426), Mannich, and Michael reactions, with high enantioselectivity. For example, the reaction of this compound with a ketone in the presence of a chiral proline derivative can yield a chiral aldol adduct, which can then be further transformed into more complex molecules.
The success of an enantioselective catalytic reaction is determined by the enantiomeric excess (e.e.) of the product, which is a measure of the preference for the formation of one enantiomer. The development of new chiral catalysts and the optimization of reaction conditions are ongoing areas of research aimed at achieving perfect enantioselectivity (100% e.e.).
Table 2: Enantioselective Catalytic Transformations of this compound Derivatives This table presents hypothetical data based on typical results obtained with similar substrates as described in the literature.
| Entry | Substrate | Catalyst/Ligand | Reaction Type | Product | Enantiomeric Excess (e.e.) |
| 1 | This compound | Chiral BINOL-derived phosphoric acid | Asymmetric Transfer Hydrogenation | Chiral benzyl (B1604629) alcohol | 96% |
| 2 | This compound | (S)-Proline | Asymmetric Aldol Reaction with Acetone | Chiral β-hydroxy ketone | 99% |
| 3 | This compound | Chiral Gold(I)-NHC complex | Intramolecular Hydroalkoxylation/Cyclization | Chiral isochromene derivative | 94% |
| 4 | This compound | Chiral Copper(II)-Box complex | Asymmetric Diels-Alder Reaction | Chiral cycloadduct | 91% |
Mechanistic Investigations into Reactions Involving 2 but 2 Yn 1 Yl Benzaldehyde
Elucidation of Proposed Reaction Mechanisms and Key Intermediates
The reactions of 2-(but-2-yn-1-yl)benzaldehyde and structurally similar ortho-alkynylbenzaldehydes often proceed through complex cascade sequences involving the formation of several key intermediates. The specific pathway is highly dependent on the reaction partners and conditions.
One of the fundamental reactions is the cyclization to form isoquinoline (B145761) derivatives. When 2-ethynylbenzaldehydes are treated with ammonia (B1221849) or its equivalents, the reaction is presumed to proceed via an initial condensation to form an aldimine intermediate . This intermediate then undergoes an intramolecular cyclization, where the imine nitrogen attacks the alkyne. Subsequent protonation or rearrangement steps lead to the aromatic isoquinoline ring system. pharm.or.jp A critical finding from studies on related substrates is that the hydrogen atom at the 4-position of the newly formed isoquinoline is derived from the solvent, suggesting an ionic mechanism. pharm.or.jp
In more complex, multicomponent reactions, the mechanistic pathways can be more elaborate. For instance, in a silver(I)-catalyzed cascade reaction between 2-(phenylethynyl)benzaldehyde (B1589314) and (2-aminophenyl)methanol, a proposed mechanism begins with the formation of an imine from the aldehyde and the amine. mdpi.com The silver catalyst then activates the alkyne, facilitating an intramolecular hydroamination by the secondary amine. This is followed by a 6-endo-dig cyclization involving the hydroxyl group attacking the newly formed enamine, ultimately yielding complex fused tetracyclic isoquinoline structures after dehydration. mdpi.com
Cascade cyclizations involving o-(2-acyl-1-ethynyl)benzaldehydes and amino acid derivatives have also been investigated, revealing divergent pathways based on the nature of the amino acid. When N-acylglycines are used, the reaction is thought to proceed through an oxazolone (B7731731) intermediate formed via a Dakin-West-like reaction. acs.org This oxazolone then reacts with the aldehyde. A key proposed intermediate in this cascade is an allene-enolate anion , generated after a 1,4-addition of an acetate (B1210297) base to an ene-yne-one oxazolone species. acs.org This highly reactive intermediate then undergoes a series of cyclizations to build the final indeno[2,1-c]pyran-3-one core. acs.org
Table 1: Proposed Key Intermediates in Reactions of ortho-Alkynylbenzaldehydes
| Starting Material(s) | Reagents/Catalyst | Proposed Key Intermediate(s) | Final Product Class | Source(s) |
|---|---|---|---|---|
| 2-Ethynylbenzaldehydes | Ammonia/Ethanol (B145695) | Aldimine | Isoquinolines | pharm.or.jp |
| 2-(Phenylethynyl)benzaldehyde, (2-Aminophenyl)methanol | Silver(I) catalyst | Imine, Enamine | Fused Tetracyclic Isoquinolines | mdpi.com |
| o-(2-Acyl-1-ethynyl)benzaldehyde, N-Acylglycine | Acetic Anhydride, NaOAc | Oxazolone, Allene-enolate anion | Indeno[2,1-c]pyran-3-ones | acs.org |
Influence of Catalyst Structure and Substrate Design on Reaction Selectivity and Efficiency
The outcome of reactions involving this compound and its analogs is profoundly influenced by the choice of catalyst and the specific design of the substrates. These factors can dictate which of several possible reaction pathways is favored, leading to completely different product scaffolds from the same set of starting materials.
A striking example of catalyst-controlled selectivity is the three-component reaction of 2-(phenylethynyl)benzaldehyde, an amine, and diphenylphosphine (B32561) oxide. rsc.org This reaction can yield three distinct products depending on the catalyst employed:
No catalyst: The reaction yields phosphinoyl functionalized N-(2-(phenylethynyl)benzyl)amine, a product of simple addition.
Zirconium(IV) chloride (ZrCl₄): This Lewis acid catalyst promotes cyclization to form a 1,2-dihydro-isoquinoline derivative.
Silver acetate (AgOAc): This catalyst selectively directs the reaction towards the formation of a 2H-isoindoline product. rsc.org
This demonstrates that the catalyst is not merely accelerating a single transformation but is actively directing the reaction through different mechanistic manifolds.
The structure of the catalyst itself is also a critical parameter. In reactions catalyzed by metal nanoclusters, for example, the precise architecture of the cluster can stabilize specific reaction intermediates, thereby promoting a desired pathway. rsc.org For instance, the use of a biphenyl-2-ylphosphine ligand in gold catalysis was shown to be essential for enabling a cyclo-isomerization of but-2-yn-1-ols into 2,3-dihydrofurans. acs.org Similarly, N-heterocyclic carbene (NHC)-copper(I) complexes are effective catalysts for reactions like hydrosilylation and conjugate addition, where the steric and electronic properties of the NHC ligand can be tuned to control selectivity. beilstein-journals.org
Substrate design plays an equally important role in determining the reaction outcome. In the cascade reaction of o-(2-acyl-1-ethynyl)benzaldehydes, switching the substrate from an N-acylglycine to a free amino acid completely alters the course of the reaction. acs.org While N-acylglycines lead to indeno[2,1-c]pyran-3-ones, free amino acids react to form 1-oxazolonylisobenzofurans. This divergence occurs because the free amino acid leads to a different initial intermediate that undergoes a selective 5-exo-dig cyclization instead of the more complex cascade seen with N-acylglycines. acs.org The electronic nature of substituents on the benzaldehyde (B42025) ring can also influence reaction yields, although in some cascade reactions, no significant electronic effect was observed on the product yields. acs.org
Table 2: Catalyst and Substrate Control of Product Formation
| Reactants | Catalyst/Conditions | Product Type | Key Factor | Source(s) |
|---|---|---|---|---|
| 2-(Phenylethynyl)benzaldehyde, Amine, Diphenylphosphine oxide | None | Acyclic Amine | Catalyst Choice | rsc.org |
| 2-(Phenylethynyl)benzaldehyde, Amine, Diphenylphosphine oxide | ZrCl₄ | 1,2-Dihydro-isoquinoline | Catalyst Choice | rsc.org |
| 2-(Phenylethynyl)benzaldehyde, Amine, Diphenylphosphine oxide | AgOAc | 2H-Isoindoline | Catalyst Choice | rsc.org |
| o-(2-Acyl-1-ethynyl)benzaldehyde | N-Acylglycine, Ac₂O | Indeno[2,1-c]pyran-3-one | Substrate Design | acs.org |
| o-(2-Acyl-1-ethynyl)benzaldehyde | Free Amino Acid, Ac₂O | 1-Oxazolonylisobenzofuran | Substrate Design | acs.org |
Theoretical and Computational Investigations of Reaction Pathways (e.g., DFT Studies)
Theoretical and computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for probing the intricate details of reaction mechanisms involving complex organic molecules like this compound. These studies provide insights into transition state geometries, activation energies, and potential energy surfaces, which are often difficult to obtain through experimental means alone.
DFT calculations have been used to investigate the transfer hydrogenation of benzaldehyde using iridium complexes. These studies can compare different proposed mechanisms, such as an "inner sphere" versus an "outer sphere" pathway. By calculating the free energy profiles, researchers can predict the favored mechanism. For example, one study found the inner sphere mechanism to have a lower effective energy barrier (53.0 kJ/mol), indicating it is the more likely pathway. whiterose.ac.uk Such computational analysis can rationalize experimental observations and guide the design of more efficient catalysts.
In the context of cycloaddition reactions, which are relevant to the alkyne moiety of this compound, DFT has been used to explain and predict regioselectivity. A theoretical study on the [3+2] cycloaddition of prop-2-yn-1-ol with azides at the B3LYP/6-311G(d,p) level of theory explored the potential ortho and meta regioselective pathways. researchgate.net The analysis of the free energies of the transition states indicated that the reactions are highly meta-regioselective, which was in agreement with experimental findings. researchgate.net
Computational studies also help to understand the subtle effects of solvents and non-bonding interactions. For the Wittig reaction of benzaldehyde, a theoretical model using a gas hydrate (B1144303) structure was employed to simulate the "on water" effect. rsc.org The calculations showed that the presence of water lowers the Gibbs free energy of activation for both cis and trans addition pathways compared to the neat reaction, explaining the observed rate acceleration. The study pinpointed that a greater number of non-bonding interactions in the transition state is responsible for this acceleration. rsc.org
Table 3: Examples of Calculated Activation Energies (ΔG‡) for Reactions of Benzaldehyde Analogs
| Reaction | Substrate/Ylide | Conditions | Pathway | Calculated ΔG‡ (kcal/mol) | Source(s) |
|---|---|---|---|---|---|
| Wittig Reaction | Benzaldehyde, Stabilized Ylide | Neat (no water) | cis addition | 28.52 | rsc.org |
| Wittig Reaction | Benzaldehyde, Stabilized Ylide | "On water" | cis addition | 26.24 | rsc.org |
| Wittig Reaction | Benzaldehyde, Stabilized Ylide | Neat (no water) | trans addition | 26.51 | rsc.org |
| Wittig Reaction | Benzaldehyde, Stabilized Ylide | "On water" | trans addition | 25.12 | rsc.org |
These computational investigations provide a molecular-level understanding of reaction pathways, complementing experimental work and enabling a more rational approach to catalyst and substrate design for reactions involving this compound.
Advanced Characterization Methodologies for 2 but 2 Yn 1 Yl Benzaldehyde Derivatives
Spectroscopic Techniques for Comprehensive Structural and Conformational Analysis
Advanced spectroscopic methods are indispensable for the unambiguous structural elucidation and conformational analysis of 2-(but-2-yn-1-yl)benzaldehyde derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and UV-Visible (UV-Vis) spectroscopy offer complementary information, painting a complete picture of the molecular architecture and electronic landscape.
Advanced NMR Applications:
One-dimensional (1D) and two-dimensional (2D) NMR spectroscopy are powerful tools for determining the connectivity and spatial arrangement of atoms within a molecule. For a comprehensive analysis of this compound, a combination of advanced NMR experiments is employed.
¹H and ¹³C NMR: Standard ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons. For this compound, the aldehydic proton typically appears as a singlet at a downfield chemical shift (around 10.0 ppm), while the aromatic protons exhibit complex splitting patterns in the range of 7.5-7.9 ppm docbrown.info. The methylene protons of the butynyl group would be expected around 3.5 ppm, and the methyl protons of the butynyl group would appear further upfield.
Correlation Spectroscopy (COSY): This 2D NMR technique reveals proton-proton couplings, helping to establish the connectivity of the proton network. In this compound, COSY spectra would show correlations between the aromatic protons, as well as between the methylene and methyl protons of the butynyl side chain.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This technique is particularly useful for establishing the connection between the butynyl side chain and the benzaldehyde (B42025) ring, for instance, by observing a correlation between the methylene protons of the butynyl group and the aromatic carbons.
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY experiments provide information about the spatial proximity of protons. For this compound, NOE can be used to determine the preferred conformation of the butynyl side chain relative to the aldehyde group and the benzene (B151609) ring. For example, an NOE between the methylene protons of the butynyl group and one of the ortho aromatic protons would indicate a specific spatial arrangement.
| Proton | Exemplary ¹H Chemical Shift (δ, ppm) | Exemplary ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
| Aldehydic H | ~10.0 | ~192.0 | C(aromatic)-CHO, C(aromatic)-CH₂ |
| Aromatic H | ~7.5 - 7.9 | ~128.0 - 136.0 | C(aromatic), CHO, CH₂ |
| Methylene H (CH₂) | ~3.5 | ~20.0 | C(aromatic), C≡C, CH₃ |
| Methyl H (CH₃) | ~1.8 | ~4.0 | C≡C, CH₂ |
FTIR Spectroscopy for Mechanistic Insights:
Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying functional groups and can provide mechanistic insights by monitoring changes in vibrational frequencies during a reaction. The characteristic vibrational modes of this compound are key to its identification and the study of its reactivity.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Aldehyde C-H | Stretch | ~2820 and ~2720 |
| Carbonyl C=O | Stretch | ~1700 |
| Aromatic C=C | Stretch | ~1600 and ~1450 |
| Alkyne C≡C | Stretch | ~2240 (weak or absent if symmetric) |
| Aromatic C-H | Bend (out-of-plane) | ~750-900 |
By monitoring the intensity and position of these bands, one can follow the progress of reactions involving the aldehyde or alkyne functionalities. For instance, in a reduction reaction, the disappearance of the C=O stretching band at ~1700 cm⁻¹ and the appearance of an O-H stretching band would indicate the conversion of the aldehyde to an alcohol.
UV-Vis Spectroscopy for Mechanistic Studies:
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. For benzaldehyde derivatives, the UV-Vis spectrum is characterized by absorptions corresponding to π → π* and n → π* transitions. The position and intensity of these absorption bands are sensitive to the substitution pattern on the aromatic ring and the solvent polarity. For this compound, the extended conjugation involving the aromatic ring and the aldehyde group, as well as potential interactions with the alkyne moiety, will influence its UV-Vis spectrum. Kinetic studies using UV-Vis spectroscopy can be employed to monitor reaction rates by following the change in absorbance of a reactant or product over time, providing valuable mechanistic information. For example, studying the kinetics of a cycloaddition reaction involving the alkyne group would involve monitoring the disappearance of the characteristic absorption of the starting material or the appearance of a new absorption band corresponding to the product.
Computational Chemistry for Electronic Structure and Reactivity Prediction
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for complementing experimental data and providing a deeper understanding of the electronic structure and reactivity of molecules like this compound.
Electronic Structure Analysis:
DFT calculations can provide detailed information about the distribution of electrons within the molecule, which is fundamental to its reactivity.
Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). For this compound, the HOMO is likely to be localized on the electron-rich aromatic ring and the alkyne, while the LUMO is expected to be centered on the electron-deficient carbonyl group. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.
Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the surface of the molecule. Electron-rich regions (negative potential) are susceptible to electrophilic attack, while electron-poor regions (positive potential) are prone to nucleophilic attack. In this compound, the MEP would show a negative potential around the carbonyl oxygen and a positive potential around the aldehydic proton and the carbonyl carbon.
Reactivity Prediction:
Computational methods can be used to predict the most likely sites of reaction and to model reaction pathways.
Fukui Functions and Dual Descriptors: These reactivity indices, derived from conceptual DFT, can quantify the local reactivity of different atomic sites within the molecule, predicting the most probable sites for nucleophilic, electrophilic, and radical attack.
Transition State Theory: By calculating the energies of reactants, products, and transition states, computational models can predict the activation energies and reaction rates for various potential reaction pathways. This allows for the in-silico exploration of reaction mechanisms, providing valuable insights that can guide experimental work. For instance, DFT calculations could be used to compare the feasibility of different cyclization reactions involving the ortho-alkynyl and aldehyde groups of this compound derivatives.
| Calculated Parameter | Significance for this compound |
| HOMO Energy | Indicates the propensity to donate electrons (nucleophilicity of the aromatic ring and alkyne). |
| LUMO Energy | Indicates the propensity to accept electrons (electrophilicity of the carbonyl group). |
| HOMO-LUMO Gap | Relates to the chemical reactivity and kinetic stability. |
| Mulliken Atomic Charges | Provides a quantitative measure of the electron distribution and partial charges on each atom. |
| Molecular Electrostatic Potential | Visually identifies electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. |
By integrating these advanced spectroscopic and computational methodologies, a comprehensive understanding of the structure, conformation, and reactivity of this compound and its derivatives can be achieved, paving the way for their rational design and application in various fields of chemistry.
Applications As a Versatile Synthetic Building Block
Precursor in the Synthesis of Complex Organic Frameworks and Scaffolds
2-(But-2-yn-1-yl)benzaldehyde is a valuable bifunctional molecule, possessing both an aldehyde and an internal alkyne group. This unique combination of reactive sites makes it a versatile precursor for the synthesis of a wide array of complex organic frameworks and polycyclic scaffolds. The strategic positioning of the aldehyde and butynyl groups on the benzene (B151609) ring allows for a variety of intramolecular and intermolecular cyclization reactions, leading to the formation of diverse heterocyclic and carbocyclic systems.
One of the most significant applications of 2-alkynylbenzaldehydes, a class of compounds to which this compound belongs, is in the synthesis of isoquinoline (B145761) derivatives. Isoquinolines are a critical structural motif found in numerous natural products and pharmacologically active compounds. Various synthetic strategies have been developed to construct the isoquinoline core from 2-alkynylbenzaldehydes. These methods often involve domino reactions, where a series of bond-forming events occur in a single pot, enhancing synthetic efficiency. For instance, a silver-catalyzed cyclization of 2-alkynyl benzyl (B1604629) azides provides an efficient route to substituted isoquinolines nih.gov.
Furthermore, transition-metal-free domino reactions of 2-alkynylbenzaldehydes have been developed for the synthesis of complex fused heterocycles. These reactions can be initiated by the condensation of the aldehyde group with a suitable nucleophile, followed by an intramolecular cyclization involving the alkyne moiety. This approach has been successfully employed to synthesize triazolo isoquinolines and isochromenes.
The versatility of 2-alkynylbenzaldehydes extends to their use in multicomponent reactions, which are powerful tools for rapidly building molecular complexity. By combining three or more reactants in a single operation, intricate molecular architectures can be assembled efficiently. For example, the reaction of a 2-alkynylbenzaldehyde, an amine, and a third component can lead to the formation of highly substituted nitrogen-containing heterocycles.
Below is a table summarizing various complex organic frameworks synthesized from 2-alkynylbenzaldehyde derivatives:
| Resulting Framework | Synthetic Strategy | Key Features |
| Isoquinolines | Silver-catalyzed cyclization of 2-alkynyl benzyl azides | Efficient, tolerates various functional groups nih.gov |
| Triazolo isoquinolines | Transition-metal-free domino reaction | One-pot synthesis, formation of two annulated heterocyclic rings |
| Isochromenes | Transition-metal-free domino reaction | Utilizes a common 2-alkynylbenzaldehyde synthon |
| Fused N-heterocycles | Solvent-regulated coupling with cyclic amines | Selective synthesis of different products based on solvent choice |
| Indeno[2,1-c]pyran-3-ones | Erlenmeyer–Plöchl azlactone (EPA) reaction | Sequential formation of multiple C–C and C–O bonds |
Role in the Development of Multi-Functional Chemical Probes
The structural framework derived from this compound holds significant potential in the design and synthesis of multi-functional chemical probes. The inherent reactivity of the aldehyde and alkyne groups allows for their transformation into various functional groups that can act as signaling units or recognition sites for specific analytes. While direct applications of this compound in this area are not extensively documented, the broader class of 2-alkynylbenzaldehydes serves as valuable precursors for isoquinoline-based fluorescent probes.
Isoquinoline and its derivatives are known to exhibit interesting photophysical properties, making them suitable fluorophores for chemical sensors. By strategically functionalizing the isoquinoline scaffold, which can be synthesized from 2-alkynylbenzaldehydes, it is possible to create probes that show changes in their fluorescence properties upon interaction with specific metal ions, anions, or other biologically relevant molecules.
For instance, the nitrogen atom in the isoquinoline ring can act as a binding site for metal ions. The synthesis of such probes would involve the initial construction of the isoquinoline core from a 2-alkynylbenzaldehyde, followed by the introduction of appropriate chelating groups. The binding of a metal ion to the probe can lead to changes in the electronic structure of the fluorophore, resulting in a detectable change in fluorescence intensity or wavelength. This "turn-on" or "turn-off" fluorescence response allows for the sensitive detection of the target analyte.
Similarly, the isoquinoline scaffold can be incorporated into larger molecular systems designed to recognize and sense anions. The development of anion sensors often relies on the formation of hydrogen bonds or other non-covalent interactions between the host molecule (the sensor) and the guest anion. The rigid and planar structure of the isoquinoline core can provide a pre-organized platform for the attachment of hydrogen-bond donor groups, leading to selective anion recognition.
The potential applications of probes derived from 2-alkynylbenzaldehydes are summarized in the table below:
| Type of Probe | Target Analyte | Principle of Detection |
| Fluorescent Metal Ion Sensor | Metal Ions (e.g., Zn²⁺, Cu²⁺) | Chelation-induced changes in fluorescence |
| Fluorescent Anion Sensor | Anions (e.g., F⁻, CN⁻) | Hydrogen bonding or displacement assays leading to fluorescence changes |
| Ratiometric Fluorescent Probes | pH, Polarity | Changes in the ratio of two emission wavelengths |
Integration into Precursors for Material Science Applications (General Synthetic Utility)
The unique chemical structure of this compound, featuring both a polymerizable alkyne group and a reactive aldehyde functionality, makes it an attractive building block for the synthesis of functional materials. While specific material science applications of this particular compound are not widely reported, its general synthetic utility can be inferred from the known reactivity of its functional groups in polymer and materials chemistry.
The internal alkyne group in this compound can participate in various polymerization reactions. For instance, alkyne monomers can undergo polymerization through metal-catalyzed processes to form conjugated polymers. These polymers, characterized by a backbone of alternating single and multiple bonds, often exhibit interesting electronic and optical properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
The aldehyde group offers a versatile handle for post-polymerization modification. A polymer synthesized from this compound would possess pendant aldehyde functionalities along its chain. These aldehyde groups can be readily transformed into a wide range of other functional groups through well-established chemical reactions. For example, they can be converted to:
Alcohols via reduction, which can then be used for esterification or etherification reactions.
Imines through condensation with primary amines, allowing for the introduction of various side chains and the potential for creating dynamic covalent polymers.
Carboxylic acids via oxidation, which can be used to modify the solubility of the polymer or to introduce sites for further functionalization.
This ability to perform post-polymerization modifications allows for the fine-tuning of the material's properties, such as its solubility, thermal stability, and responsiveness to external stimuli.
The general synthetic utility of this compound as a precursor for materials is highlighted in the following table:
| Type of Material | Potential Synthetic Route | Key Features and Potential Applications |
| Conjugated Polymers | Metal-catalyzed polymerization of the alkyne group | Electronic and optical properties for use in organic electronics |
| Functional Polymers | Polymerization followed by modification of the aldehyde group | Tunable properties for applications in drug delivery, sensors, and smart materials |
| Cross-linked Materials | Reactions involving both the alkyne and aldehyde groups | Enhanced thermal and mechanical stability for coatings and resins |
Emerging Trends and Future Research Directions
Development of Novel Reactivity Patterns and Unexplored Transformation Opportunities
The unique arrangement of an aldehyde and an internal alkyne in close proximity within 2-(but-2-yn-1-yl)benzaldehyde offers a fertile ground for the discovery of novel reactivity patterns. The interaction between these two functional groups can be exploited to construct complex molecular architectures through intramolecular reactions.
Future research is likely to focus on metal-free annulation reactions. For instance, reactions of ortho-carbonylated alkynyl-substituted arylaldehydes with common primary amines have been shown to selectively yield functionalized isoindolinone and indenamine derivatives nih.gov. These transformations, which can proceed via aza- or oxa-conjugate additions followed by rearrangements, highlight the potential for developing new synthetic routes to valuable heterocyclic compounds using this compound as a precursor.
Furthermore, the Asao–Yamamoto benzannulation reaction, which combines substituted 2-(phenylethynyl)benzaldehydes with alkynes to form 2,3-substituted naphthalenes, presents another promising avenue acs.org. Adapting this methodology to this compound could enable the synthesis of novel polycyclic aromatic hydrocarbons with unique substitution patterns that are otherwise difficult to access acs.org. The electronic properties of the butynyl group are expected to influence the regioselectivity of such cycloadditions acs.org.
Researchers are also exploring tandem reactions to synthesize benzaldehyde (B42025) derivatives with additional functionality at the ortho position liberty.edu. Such strategies could be applied to this compound to introduce further complexity in a single, efficient step. The development of multicomponent reactions involving 2-alkynylbenzaldehydes, amines, and other reagents is another area of active investigation, offering a streamlined approach to complex molecules like α-amino (2-alkynylphenyl)-methylphosphonates and 1,2-dihydroisoquinolin-1-ylphosphonates nih.gov.
| Potential Transformation | Key Intermediates/Pathways | Resulting Scaffold |
| Metal-Free Annulation with Amines | Aza-conjugate addition, hydrogen transfer | Isoindolinone |
| Metal-Free Annulation with Amines | Oxa-conjugate addition, Petasis-Ferrier rearrangement | Indenamine |
| Benzannulation with Alkynes | Cycloaddition | Substituted Naphthalenes |
| Tandem Directed Metalation | α-amino alkoxide | Ortho-functionalized Benzaldehydes |
| Multicomponent Reactions | Kabachnik–Fields reaction | α-Aminophosphonates, Dihydroisoquinolines |
Integration into Continuous Flow Chemistry and Automated Synthesis Platforms
The pharmaceutical and fine chemical industries are increasingly adopting continuous flow chemistry and automated synthesis platforms to enhance efficiency, safety, and scalability acs.orgspringernature.com. The integration of this compound into these modern synthetic workflows represents a significant area for future development.
Continuous flow systems offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can be particularly advantageous for reactions involving reactive intermediates or exothermic processes rsc.org. For instance, a continuous flow method for preparing benzaldehyde from benzyl (B1604629) dichloride has been shown to dramatically reduce reaction times from hours to minutes google.com. Similar principles could be applied to the synthesis and subsequent transformations of this compound. The use of microreactors can enhance heat and mass transfer, leading to higher yields and purities rsc.org. Continuous flow setups are also well-suited for photochemical reactions, which could unlock novel reactivity for this compound nih.gov.
Automated synthesis platforms, such as the Synple 2 system, utilize pre-filled reagent cartridges to perform a wide range of chemical transformations, including reductive amination, amide formation, and Suzuki coupling, on aldehydes and ketones merckmillipore.comsigmaaldrich.com. Developing cartridges and protocols compatible with this compound would enable the rapid generation of derivative libraries for high-throughput screening in drug discovery and materials science vapourtec.com. The SynFini™ platform, which combines artificial intelligence for route design with robotic automation for synthesis, further accelerates the discovery and optimization of new molecules youtube.com.
| Technology | Advantages for this compound | Potential Applications |
| Continuous Flow Chemistry | Enhanced safety, improved heat/mass transfer, scalability, reduced reaction times. springernature.comrsc.org | Large-scale production, synthesis of reactive intermediates, photochemical transformations. nih.gov |
| Automated Synthesis Platforms | Rapid library synthesis, high-throughput screening, reproducibility. merckmillipore.comsigmaaldrich.com | Drug discovery, materials science, reaction optimization. vapourtec.com |
| AI-Integrated Automation | Accelerated design and synthesis cycles, optimized reaction pathways. youtube.com | Novel molecule discovery, process development. |
Exploration of Bio-Inspired Synthetic Approaches
Nature provides a rich source of inspiration for the development of novel and sustainable catalytic systems. Bio-inspired catalysis, which mimics the principles of enzymatic reactions, is an emerging area that holds significant promise for the transformation of compounds like this compound acs.org.
Enzymes achieve remarkable efficiency and selectivity, often under mild conditions acs.orgnih.gov. Researchers are developing artificial enzymes and bio-inspired catalysts, such as those based on metal-organic frameworks (MOFs), to replicate these features acs.orgnih.gov. These catalysts can provide confined environments that influence reaction pathways and selectivity, similar to the active sites of enzymes acs.org. For this compound, such catalysts could be designed to promote specific intramolecular cyclizations or stereoselective additions to the aldehyde or alkyne moieties.
Aldehydes themselves can act as catalysts, mimicking the action of certain enzymes by forming temporary tether intermediates with substrates rsc.org. This strategy introduces intramolecularity, facilitating subsequent transformations rsc.org. Exploring the potential of this compound or its derivatives as organocatalysts in this context could lead to new synthetic methodologies.
Furthermore, the development of synthetic methods that are compatible with green chemistry principles is a growing trend mdpi.com. This includes the use of recyclable catalysts, environmentally benign solvents, and energy-efficient processes such as visible-light-promoted reactions mdpi.com. Applying these principles to the synthesis and reactions of this compound will be a key focus of future research.
Advancements in Catalyst Systems for Chemo- and Stereoselective Reactions
The development of advanced catalyst systems is crucial for controlling the chemo- and stereoselectivity of reactions involving this compound. The presence of two distinct reactive sites—the aldehyde and the alkyne—necessitates catalysts that can selectively target one group over the other or facilitate cooperative reactivity between them.
Recent advances in photoredox catalysis offer a powerful tool for activating organic molecules under mild conditions nih.govacs.org. A general platform for catalytic aldehyde-alkyne couplings triggered by ketyl radicals has been described, which utilizes a photoredox catalyst to generate a ketyl radical from an aldehyde that can then react with an alkyne nih.govacs.org. Applying this strategy to this compound could lead to novel intramolecular cyclization products.
For stereoselective transformations, enantioselective catalysis is paramount. Research on the enantioselective allylation of ortho-substituted benzaldehydes and the asymmetric alkynylation of aromatic aldehydes has demonstrated that the electronic nature and position of substituents significantly impact both yield and enantioselectivity thieme-connect.comjst.go.jp. The development of chiral ligands and catalysts for palladium-catalyzed asymmetric allylic substitution and other transition-metal-catalyzed reactions continues to be an active area of research acs.org. These advancements will be critical for the synthesis of chiral molecules derived from this compound.
N-Heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts for a variety of transformations, including chemo- and enantioselective reactions between aldehydes and other functional groups researchgate.net. The application of chiral NHC catalysts to reactions involving this compound could provide access to novel, optically active products.
| Catalyst System | Reaction Type | Potential Outcome for this compound |
| Photoredox Catalysis | Aldehyde-Alkyne Coupling | Intramolecular cyclization products. nih.govacs.org |
| Chiral Transition Metal Catalysts | Asymmetric Allylation/Alkynylation | Enantiomerically enriched propargyl alcohols and homoallylic alcohols. thieme-connect.comacs.org |
| N-Heterocyclic Carbenes (NHCs) | Chemo- and Enantioselective Reactions | Novel, optically active heterocyclic compounds. researchgate.net |
| Cooperative Catalysis | Multiple bond-forming reactions | Complex molecular architectures with high selectivity. |
Q & A
Basic Research Question
- IR Spectroscopy : Identifies the aldehyde C=O stretch (~1700 cm⁻¹) and alkyne C≡C stretch (~2100 cm⁻¹) .
- NMR :
- ¹H NMR : Aldehyde proton appears as a singlet near δ 9.8–10.2 ppm. The alkyne proton (if terminal) is absent in but-2-yn-1-yl derivatives, but coupling patterns of adjacent protons resolve substitution positions .
- ¹³C NMR : Aldehyde carbon resonates at ~190–200 ppm; alkyne carbons appear at ~70–90 ppm .
Contradictions in spectral data (e.g., unexpected splitting) may indicate impurities or isomerization, necessitating HPLC purification or computational validation .
How can computational tools like AutoDock4 predict the binding interactions of this compound with biological targets?
Advanced Research Question
AutoDock4 employs a Lamarckian genetic algorithm to model ligand-receptor interactions. For this compound:
- Grid-based docking : Define the binding pocket using the aldehyde and alkyne groups as flexible torsions .
- Scoring function : Empirical free energy calculations (ΔG) prioritize binding poses with hydrogen bonds between the aldehyde and receptor residues .
Validation via cross-docking (e.g., HIV protease complexes) ensures robustness. Atypical results may arise from steric hindrance of the but-2-yn-1-yl group, requiring manual adjustment of sidechain flexibility .
What challenges arise in the crystallographic refinement of this compound using SHELX software, and how can anisotropic displacement parameters be optimized?
Advanced Research Question
- Data limitations : Poor crystal quality or twinning complicates structure solution. SHELXD (dual-space cycling) is recommended for initial phasing .
- Anisotropic refinement : Use SHELXL with restraints on alkyne bond lengths (C≡C: ~1.20 Å) to prevent overfitting. WinGX facilitates visualization of displacement ellipsoids .
- Validation : Check R-factor convergence (target: <5%) and Fo/Fc maps for residual electron density near reactive groups .
What safety precautions are necessary when handling this compound in laboratory settings?
Basic Research Question
- Inhalation/contact : Use fume hoods and nitrile gloves. In case of exposure, rinse with water for 15 minutes and seek medical attention .
- Reactivity : The aldehyde group is prone to oxidation; store under inert gas (N₂/Ar) at 2–8°C to prevent polymerization .
- Waste disposal : Neutralize with sodium bicarbonate before aqueous disposal .
How does the but-2-yn-1-yl group influence the electronic and steric properties of benzaldehyde in catalytic applications?
Advanced Research Question
- Electronic effects : The electron-withdrawing alkyne reduces electron density at the aldehyde, enhancing electrophilicity. DFT calculations (e.g., Gaussian) can quantify charge distribution .
- Steric effects : The linear alkyne minimizes steric hindrance, enabling regioselective reactions (e.g., Sonogashira coupling). Compare with bulkier substituents (e.g., 2-bromoethoxy derivatives) to assess reactivity trends .
What are the recommended storage conditions for this compound to prevent degradation?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
